1-(Piperidin-1-yl)propane-1-thione
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Overview
Description
1-(Piperidin-1-yl)propane-1-thione is an organic compound that features a piperidine ring attached to a propane-1-thione moiety Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The thione group, characterized by a sulfur atom double-bonded to a carbon atom, adds unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thione group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives and thioethers.
Scientific Research Applications
1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, widely used in organic synthesis and drug design.
Thiopropanol: A compound with a similar thione group but lacking the piperidine ring.
Piperidinone: A piperidine derivative with a carbonyl group instead of a thione group
Uniqueness
1-(Piperidin-1-yl)propane-1-thione is unique due to the combination of the piperidine ring and the thione group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5309-95-5 |
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Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-piperidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 |
InChI Key |
CUURCVRZUVWICM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=S)N1CCCCC1 |
Origin of Product |
United States |
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